5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trifluoromethyl)pentanoic acid
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Overview
Description
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trifluoromethyl)pentanoic acid is a synthetic organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications, particularly in the fields of chemistry and biology. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trifluoromethyl)pentanoic acid typically involves multiple steps. One common method starts with the protection of the amino group using the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The resulting Fmoc-protected amino acid is then subjected to further reactions to introduce the trifluoromethyl group and complete the synthesis of the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the efficient and cost-effective production of the compound. The reaction conditions are carefully controlled to maximize yield and purity, often involving the use of advanced chromatographic methods for purification .
Chemical Reactions Analysis
Types of Reactions
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trifluoromethyl)pentanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Fmoc group can be replaced by other nucleophiles.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group.
Coupling Reactions: It can be used in peptide coupling reactions to form peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Fmoc Protection: Fluorenylmethoxycarbonyl chloride, sodium carbonate.
Deprotection: Piperidine in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include Fmoc-protected peptides, deprotected amino acids, and various peptide derivatives depending on the specific reactions and conditions used .
Scientific Research Applications
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trifluoromethyl)pentanoic acid is widely used in scientific research, particularly in:
Peptide Synthesis: As a building block in the synthesis of peptides and proteins.
Bioconjugation: For the modification of biomolecules with fluorophores or other functional groups.
Medicinal Chemistry: In the development of peptide-based drugs and therapeutic agents.
Chemical Biology: For studying protein-protein interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trifluoromethyl)pentanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the desired reactions, the Fmoc group can be selectively removed to reveal the free amino group, allowing for further functionalization or coupling reactions .
Comparison with Similar Compounds
Similar Compounds
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid: Similar structure but lacks the trifluoromethyl group.
N6-(((9H-fluoren-9-yl)methoxy)carbonyl)-N2-(tert-butoxycarbonyl)-L-lysine: Contains both Fmoc and tert-butoxycarbonyl (Boc) protecting groups.
(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid: Similar Fmoc-protected amino acid with a longer aliphatic chain.
Uniqueness
The presence of the trifluoromethyl group in 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trifluoromethyl)pentanoic acid imparts unique chemical properties, such as increased lipophilicity and stability, making it particularly useful in medicinal chemistry and drug development .
Properties
CAS No. |
1861315-29-8 |
---|---|
Molecular Formula |
C21H20F3NO4 |
Molecular Weight |
407.4 |
Purity |
95 |
Origin of Product |
United States |
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